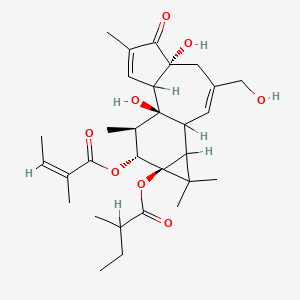
12-O-Tigloylphorbol-13-(2-methylbutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Tigloylphorbol-13-(2-methylbutyrate) typically involves the esterification of phorbol with tiglic acid and 2-methylbutyric acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of ester bonds. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of 12-O-Tigloylphorbol-13-(2-methylbutyrate) often involves extraction from the seeds of Croton tiglium followed by purification using chromatographic techniques. The large-scale synthesis may also employ biotechnological methods, such as microbial fermentation, to produce the compound in a more sustainable and cost-effective manner .
Chemical Reactions Analysis
Types of Reactions: 12-O-Tigloylphorbol-13-(2-methylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the ester groups, potentially leading to changes in the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phorbol ester derivatives, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
12-O-Tigloylphorbol-13-(2-methylbutyrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving protein kinase C.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 12-O-Tigloylphorbol-13-(2-methylbutyrate) involves the activation of protein kinase C (PKC), a family of enzymes that play crucial roles in regulating cell growth, differentiation, and apoptosis. By binding to and activating PKC, the compound can modulate various signaling pathways, leading to its diverse biological effects. The molecular targets include various isoforms of PKC and other downstream signaling molecules .
Comparison with Similar Compounds
- 12-O-Acetylphorbol-13-(2-methylbutyrate)
- 12-O-Isobutyrylphorbol-13-decanoate
- Phorbol-12,13,20-triacetate
Comparison: 12-O-Tigloylphorbol-13-(2-methylbutyrate) is unique due to its specific ester groups, which confer distinct biological activities compared to other phorbol esters. For example, 12-O-Acetylphorbol-13-(2-methylbutyrate) has different ester groups that may result in varying degrees of PKC activation and biological effects. The structural differences among these compounds lead to variations in their pharmacological profiles and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,6R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-9-15(3)25(33)37-24-18(6)29(36)20(22-27(7,8)30(22,24)38-26(34)16(4)10-2)12-19(14-31)13-28(35)21(29)11-17(5)23(28)32/h9,11-12,16,18,20-22,24,31,35-36H,10,13-14H2,1-8H3/b15-9-/t16?,18-,20?,21?,22?,24-,28-,29-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFIXMYXISUTAF-XGISRZLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)O[C@@]12[C@@H]([C@H]([C@]3(C(C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)/C(=C\C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250268-57-6 |
Source


|
| Record name | 12-O-Tigloylphorbol-13-(2-methylbutyrate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250268576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














